molecular formula C12H17NO3 B8524846 1-Butoxy-4-(2-nitro-ethyl)-benzene

1-Butoxy-4-(2-nitro-ethyl)-benzene

Cat. No.: B8524846
M. Wt: 223.27 g/mol
InChI Key: GNAJTZIWZJGFSF-UHFFFAOYSA-N
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Description

1-Butoxy-4-(2-nitro-ethyl)-benzene is a substituted benzene derivative with the molecular formula C₁₂H₁₇NO₃. Its structure comprises a benzene ring functionalized with two distinct groups:

  • A butoxy group (-O-C₄H₉) at the 1-position, contributing electron-donating effects via resonance.
  • A 2-nitroethyl group (-CH₂-CH₂-NO₂) at the 4-position, introducing electron-withdrawing properties due to the nitro (-NO₂) moiety.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-butoxy-4-(2-nitroethyl)benzene

InChI

InChI=1S/C12H17NO3/c1-2-3-10-16-12-6-4-11(5-7-12)8-9-13(14)15/h4-7H,2-3,8-10H2,1H3

InChI Key

GNAJTZIWZJGFSF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects in Selected Benzene Derivatives

Compound Name Substituents (Positions) Electron Effects Key References
This compound 1: -O-C₄H₉; 4: -CH₂-CH₂-NO₂ Donor (-O-) + Acceptor (-NO₂)
1-Benzyloxy-4-nitrobenzene 1: -O-Benzyl; 4: -NO₂ Strong acceptor (-NO₂) dominates
2-Ethyl-1-methoxy-4-nitrobenzene 1: -OCH₃; 2: -CH₂CH₃; 4: -NO₂ Donor (-OCH₃) + Acceptor (-NO₂)
2-Ethenyl-1-methoxy-4-nitrobenzene 1: -OCH₃; 2: -CH=CH₂; 4: -NO₂ Acceptor (-NO₂) + Conjugated alkene
1-Butoxy-4-tert-butylbenzene 1: -O-C₄H₉; 4: -C(CH₃)₃ Donor (-O-) + Steric hindrance

Key Observations :

In contrast, compounds like 1-Benzyloxy-4-nitrobenzene lack this balance, as the -NO₂ group dominates reactivity .

Steric Effects : The 2-nitroethyl group introduces moderate steric hindrance compared to bulkier substituents like -C(CH₃)₃ in 1-Butoxy-4-tert-butylbenzene, which may limit accessibility to reactive sites .

Physicochemical Properties

Table 2: Estimated Properties Based on Substituent Contributions

Compound Name Molecular Weight (g/mol) LogP (Lipophilicity) Solubility (Polar vs. Nonpolar)
This compound 239.28 ~3.5 Moderate in organic solvents
1-Benzyloxy-4-nitrobenzene 229.23 ~2.8 Low in water; high in DMSO
2-Ethyl-1-methoxy-4-nitrobenzene 195.20 ~2.1 Moderate in ethanol
1-Butoxy-4-tert-butylbenzene 206.33 ~4.0 High in hexane

Key Observations :

  • Lipophilicity: The butoxy group in this compound increases LogP compared to methoxy analogs, favoring solubility in nonpolar solvents .
  • Polarity : The nitroethyl group enhances polarity relative to tert-butyl derivatives, improving compatibility with polar aprotic solvents like acetone .

Key Observations :

  • Nitro Group Utility : The nitroethyl group in the target compound can be reduced to an amine (-NH₂), enabling its use in heterocyclic synthesis (e.g., indoles or benzodiazepines) .
  • Directed Substitution : The butoxy group directs incoming electrophiles to the para position, similar to observations in methoxy-substituted nitrobenzenes .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 1-Butoxy-4-(2-nitro-ethyl)-benzene, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves two key steps:

  • Step 1 : Introduction of the butoxy group via Friedel-Crafts alkylation. React benzene derivatives with tert-butyl alcohol or a butyl halide using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at controlled temperatures (40–60°C) to minimize side reactions .
  • Step 2 : Nitro group incorporation. Use nitration reagents (e.g., HNO₃/H₂SO₄) at 0–5°C to achieve regioselective nitro-ethyl substitution. Purification via column chromatography (hexane/Et₂O gradients) ensures high purity .
    • Optimization : Monitor reaction progress with TLC and adjust stoichiometry (1:1.2 molar ratio for alkylation) to maximize yield (reported up to 66% in analogous syntheses) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., butoxy CH₂ at δ 1.0–1.8 ppm; nitro-ethyl protons at δ 4.0–4.5 ppm). ¹³C NMR confirms aromatic carbons and nitro-group attachment .
  • IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) verifies the nitro group .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₂H₁₅NO₃) .
  • X-ray Diffraction (XRD) : For crystalline samples, use SHELXL software to refine crystal structures and confirm spatial arrangement .

Advanced Research Questions

Q. How can discrepancies in spectral data during structural elucidation be resolved?

  • Answer :

  • Contradiction Analysis : Compare experimental NMR/IR data with computational predictions (DFT calculations) and literature analogs (e.g., nitrovinyl benzene derivatives) .
  • Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of butoxy and nitro-ethyl groups .
  • Crystallographic Validation : If XRD data conflicts with spectroscopic assignments, re-examine refinement parameters (e.g., thermal displacement factors) in SHELXL to resolve ambiguities .

Q. What strategies address challenges in crystallizing nitro-ethyl-substituted aromatic compounds?

  • Answer :

  • Crystallization Techniques : Use slow evaporation with solvent mixtures (e.g., CH₂Cl₂/hexane) to enhance crystal growth. Nitro groups may require polar solvents (e.g., EtOAc) for solubility .
  • Temperature Gradients : Gradual cooling (from 50°C to 4°C) reduces nucleation rates, favoring larger crystals.
  • Additive Screening : Introduce trace co-solvents (e.g., DMSO) or ionic liquids to modulate crystallization kinetics .

Q. What are the potential applications of this compound in materials science?

  • Answer :

  • Organic Electronics : The nitro-ethyl group’s electron-withdrawing properties make it a candidate for charge-transfer complexes. Test conductivity in thin-film transistors .
  • Nonlinear Optics (NLO) : Measure hyperpolarizability (β) via second-harmonic generation (SHG) experiments. Nitro-aromatic compounds often exhibit strong NLO responses .

Safety and Handling

Q. What safety protocols are critical when handling nitro-ethyl derivatives?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste Disposal : Collect nitro-containing waste separately. Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal via licensed hazardous waste services .
  • Emergency Measures : Immediate eye/skin rinsing (15+ minutes) and medical consultation for exposure .

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